Des(5-methylpyrazinecarbonyl) Glipizide

Description

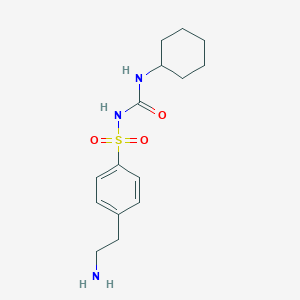

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHFSLGOJDWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510111 | |

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-16-9 | |

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Formation Mechanisms of Des 5 Methylpyrazinecarbonyl Glipizide

Elucidation of Glipizide (B1671590) Synthesis Routes Relevant to Impurity Formation

The formation of Des(5-methylpyrazinecarbonyl) Glipizide is intrinsically linked to the synthetic pathways employed for the production of Glipizide itself. Several synthetic routes have been developed, with some inherently leading to the formation of this compound as a key intermediate.

One notable synthetic approach involves a multi-step process that strategically builds the Glipizide molecule. In this pathway, this compound emerges as the penultimate intermediate before the final acylation step. The general sequence is as follows:

Protection: The synthesis often commences with the protection of the amino group of 4-(2-aminoethyl)benzenesulfonamide. A common protecting group used is the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc anhydride).

Urea Formation: The protected intermediate is then reacted with cyclohexyl isocyanate to form the sulfonylurea moiety. This reaction typically occurs under basic conditions.

Deprotection: The crucial step leading to the formation of this compound is the removal of the Boc protecting group from the aminoethyl side chain. This is typically achieved under acidic conditions. The resulting compound is 1-cyclohexyl-3-[[4-(2-aminoethyl)phenyl]sulfonyl]urea, which is this compound.

Final Acylation: In the final step of Glipizide synthesis, the now-exposed primary amine of this compound is acylated with 5-methylpyrazine-2-carboxylic acid or an activated derivative thereof to yield the final Glipizide molecule.

In this synthetic route, this compound is a purposefully synthesized intermediate. However, incomplete acylation in the final step or the presence of unreacted intermediate can lead to its presence as an impurity in the final Glipizide product.

Beyond being a synthetic intermediate, this compound is also a known degradation product of Glipizide. Forced degradation studies, which subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, have demonstrated that the amide bond in the Glipizide molecule is susceptible to hydrolysis.

Specifically, under acidic hydrolytic conditions, the amide linkage connecting the pyrazine (B50134) moiety to the ethylphenylsulfonylurea backbone is cleaved. This cleavage results in the formation of two primary degradation products: 5-methylpyrazine-2-carboxylic acid and this compound (1-cyclohexyl-3-[[4-(2-aminoethyl)phenyl]sulfonyl]urea). The vulnerability of this amide bond is a key factor in the stability profile of Glipizide.

The following table summarizes the conditions under which this degradation has been observed:

| Stress Condition | Resulting Degradation Products |

| Acidic Hydrolysis (e.g., 0.1M HCl, heat) | This compound and 5-methylpyrazine-2-carboxylic acid |

| Neutral Hydrolysis (Water, heat) | Slower degradation, but can lead to the formation of this compound |

| Alkaline Hydrolysis (e.g., 0.1M NaOH, heat) | Primarily yields other degradation products through cleavage of the sulfonylurea moiety |

The formation of this compound as a process-related impurity is directly tied to the precursor molecules and intermediates used in the synthesis of Glipizide. As outlined in the synthetic pathway, the key precursor to this impurity is a protected version of the molecule.

The following table details the key molecules involved in a common synthetic route leading to this compound:

| Molecule Name | Role in Synthesis |

| 4-(2-aminoethyl)benzenesulfonamide | Starting material |

| Di-tert-butyl dicarbonate (Boc anhydride) | Protecting agent for the primary amine |

| tert-butyl (2-(4-sulfamoylphenyl)ethyl)carbamate | Protected intermediate |

| Cyclohexyl isocyanate | Reagent for forming the urea linkage |

| tert-butyl (2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | Boc-protected precursor to the target compound |

| This compound | Key intermediate formed after deprotection |

| 5-methylpyrazine-2-carboxylic acid | Acylating agent for the final step to Glipizide |

Controlled Synthesis Methodologies for this compound as a Reference Standard

The availability of pure, well-characterized reference standards is essential for the accurate identification and quantification of impurities in pharmaceutical products. The controlled synthesis of this compound for this purpose requires a dedicated process with a focus on achieving high purity.

The synthesis of this compound as a reference standard can be adapted from its formation as an intermediate in Glipizide synthesis. The key is the deprotection of its Boc-protected precursor.

The synthesis of this compound as a reference standard involves the deprotection of tert-butyl (2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate.

| Step | Reagents | Reaction Conditions |

| Deprotection | tert-butyl (2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate, Acid (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) | The reaction is typically carried out in a suitable organic solvent such as dichloromethane or dioxane at room temperature. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion. |

Achieving the high purity required for a reference standard necessitates meticulous isolation and purification procedures.

Following the completion of the deprotection reaction, the initial isolation of the crude this compound often involves the following steps:

Neutralization: The acidic reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.

Extraction: The product may be extracted into an organic solvent.

Solvent Removal: The solvent is removed under reduced pressure to yield the crude solid.

Purification to a reference standard grade typically employs one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. The choice of solvent is critical and must be determined experimentally.

Column Chromatography: For more challenging purifications, column chromatography over silica gel or another suitable stationary phase is employed. A solvent system is chosen that allows for the separation of the desired compound from any remaining starting materials or by-products.

The purity of the final this compound reference standard must be rigorously assessed using a battery of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and establish its purity profile.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the molecular structure of Des(5-methylpyrazinecarbonyl) Glipizide (B1671590) relies on the synergistic use of several high-resolution spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.

While specific, detailed experimental NMR data for Des(5-methylpyrazinecarbonyl) Glipizide is not widely available in published literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its known structure.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be characterized by distinct signals corresponding to the protons of the cyclohexyl, ethyl, and phenyl groups.

Aromatic Protons: The protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).

Ethyl Chain Protons: The two methylene (-CH₂-) groups of the ethyl linker would present as two triplets, a result of coupling with each other.

Cyclohexyl Protons: The protons of the cyclohexyl ring would produce a series of complex multiplets in the aliphatic region (typically δ 1.0-4.0 ppm).

Amine and Urea Protons: The protons of the primary amine (-NH₂) and the urea (-NH-) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed in the downfield region (typically δ 110-160 ppm).

Urea Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the urea group would be present further downfield (typically δ 150-160 ppm).

Ethyl and Cyclohexyl Carbons: The carbons of the ethyl chain and the cyclohexyl ring would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 110 - 160 |

| Ethyl (-CH₂-) | 2.5 - 3.5 | 30 - 50 |

| Cyclohexyl C-H | 1.0 - 4.0 | 20 - 60 |

| Urea C=O | - | 150 - 160 |

| Amine/Urea N-H | Variable | - |

Note: These are predicted values and may vary from experimental data.

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) has precisely identified its molecular weight.

In forced degradation studies of Glipizide, this compound, identified as "impurity V," was detected exclusively under basic conditions. synzeal.com Analysis using advanced liquid chromatography-mass spectrometry (LC-MS) systems has confirmed its identity. The observed spectral peak at a mass-to-charge ratio (m/z) of 326.1534 corresponds to the protonated molecule [M+H]⁺, which aligns with the calculated molecular formula of C₁₅H₂₃N₃O₃S. synzeal.com

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses corresponding to the different functional parts of the molecule. Key fragmentation pathways would likely involve the cleavage of the sulfonylurea bridge and the ethylamine side chain, providing further structural confirmation.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Assignment |

|---|---|---|---|

| High-Resolution MS | ESI+ | 326.1534 | [M+H]⁺ |

Data sourced from forced degradation studies of Glipizide. synzeal.com

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. Although a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be inferred from its structure.

Expected IR Absorption Bands:

N-H Stretching: The primary amine (-NH₂) and urea (-NH-) groups would exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the urea moiety would be expected around 1630-1680 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) would show strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

UV-Vis spectroscopy would primarily provide information about the aromatic system in the molecule. The benzene ring constitutes the main chromophore, which would be expected to show characteristic absorption maxima in the ultraviolet region, typically around 220-280 nm.

X-ray Crystallography Studies for Solid-State Structure Determination

To date, there are no publicly available X-ray crystallography studies for this compound. Such studies would be invaluable, as they would provide definitive, high-resolution data on the solid-state structure of the molecule. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the connectivity established by other spectroscopic methods and revealing the molecule's conformation in the crystalline state.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily determined by the rotatable bonds within the ethylamine linker and the cyclohexyl ring. The molecule itself is achiral.

Cyclohexyl Ring Conformation: The cyclohexyl group typically adopts a stable chair conformation to minimize steric strain.

Side Chain Flexibility: The single bonds in the ethylphenylsulfonylurea side chain allow for significant rotational freedom. This flexibility means the molecule can adopt various conformations in solution. The preferred conformation would be influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the bulky cyclohexyl and sulfonylphenyl groups.

Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformations and provide insights into the molecule's stereochemical properties, though such specific studies are not currently found in the literature.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental in separating Des(5-methylpyrazinecarbonyl) Glipizide (B1671590) from its parent compound, Glipizide, and other related impurities. These methods are essential for assessing the purity of Glipizide and for studying its degradation pathways.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Glipizide and its impurities. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of Glipizide and its degradation products, including Des(5-methylpyrazinecarbonyl) Glipizide.

A stability-indicating RP-HPLC method was developed to estimate the impurities of Glipizide in pharmaceutical formulations. researchgate.net The chromatographic separation was achieved on a Phenomenex Luna C18 column (250 × 4.6 mm, 5 μm) with a binary solvent system. researchgate.net The mobile phase consisted of a gradient mixture of water and acetonitrile (B52724) with the addition of orthophosphoric acid. researchgate.net

Table 1: Exemplary HPLC Method Parameters for the Analysis of Glipizide and its Impurities

| Parameter | Value |

| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase A | Water:Acetonitrile (90:10 v/v) + 1 ml Orthophosphoric Acid researchgate.net |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) + 1 ml Orthophosphoric Acid researchgate.net |

| Flow Rate | 1.5 ml/min researchgate.net |

| Detection Wavelength | 225 nm researchgate.net |

| Column Temperature | 30°C researchgate.net |

| Injection Volume | 20 μl researchgate.net |

The validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose. researchgate.net Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). For instance, in one study, the recovery values were between 98.7% and 100.5%, with a regression value (R²) greater than 0.9999, indicating excellent linearity and accuracy. researchgate.net

Gas Chromatography (GC) Applications

While HPLC is the predominant technique, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or for compounds that can be derivatized to become volatile. There is limited specific literature on the direct application of GC for the analysis of this compound. However, GC could potentially be used for the analysis of related volatile fragments that might be formed during the synthesis or degradation of Glipizide.

Thin-Layer Chromatography (TLC) as a Screening Tool

Thin-Layer Chromatography (TLC) serves as a simple and rapid screening tool for the identification and separation of Glipizide and its degradation products. researchgate.net It is particularly useful in forced degradation studies to quickly assess the formation of impurities under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.

In one study, a TLC system using a mobile phase of chloroform, methanol (B129727), and formic acid (8.5:1:0.5, v/v/v) was used to separate Glipizide from its degradation products. researchgate.net The spots can be visualized under UV light. While primarily a qualitative technique, densitometric TLC can be used for quantitative estimations.

Hyphenated Techniques for Impurity Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the structural elucidation of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is an indispensable tool for the identification and characterization of degradation products of Glipizide. waters.comoup.comnih.gov Forced degradation studies of Glipizide under various stress conditions have led to the identification of several degradation products, including this compound, which has been identified as degradation product V. oup.comnih.gov

LC-MS/MS provides molecular weight information and fragmentation patterns of the impurities, which are crucial for their structural elucidation. waters.comresearchgate.net For example, in the analysis of Glipizide degradation, LC-MS was used to obtain the mass spectra of the degradation products, and subsequent MS/MS analysis helped in proposing their structures by analyzing the fragment ions. waters.comresearchgate.net

Table 2: Identified Degradation Products of Glipizide by LC-MS

| Degradation Product | Name | Conditions of Formation |

| I | 4-(2-aminoethyl) benzenesulfonamide | Alkaline hydrolysis oup.comnih.gov |

| II | 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | Acidic hydrolysis oup.comnih.gov |

| III | methyl N-[4-[2-{(5-methyl-2-pyrazinoyl)amino}ethyl] phenyl]sulfonyl carbamate | Acidic hydrolysis in the presence of methanol oup.comnih.gov |

| IV | 5-methyl-2-pyrazinecarboxylic acid | Alkaline hydrolysis oup.comnih.gov |

| V | This compound (1-cyclohexyl-3-[[4-(2aminoethyl)phenyl] sulfonyl]urea) | Hydrolytic conditions, catalyzed by light oup.comnih.gov |

| VI | 4-(2-aminoethyl)-N,N-bis[(cyclohexylamino)carbonyl] benzenesulfonamide | Extended alkaline hydrolysis oup.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. While direct GC-MS analysis of a non-volatile compound like this compound is not feasible without derivatization, it can be used to identify any volatile impurities that may be present in the drug substance or that are formed during the manufacturing process. There is a lack of specific published GC-MS methods for the direct analysis of this particular compound.

Quantitative Analysis Approaches for Impurity Levels

Quantitative analysis of this compound focuses on determining its exact concentration in the Glipizide drug substance or formulated product. This is typically achieved using a stability-indicating HPLC method that separates the impurity from the active pharmaceutical ingredient (API) and other related substances. The method is often validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability. austinpublishinggroup.com

The chromatographic separation is commonly performed on a C18 reversed-phase column. austinpublishinggroup.com Detection is typically carried out using an ultraviolet (UV) detector at a wavelength where both Glipizide and its impurities exhibit significant absorbance, such as 225 nm or 230 nm. austinpublishinggroup.comresearchgate.net

A cornerstone of quantitative analysis is the thorough validation of the analytical method. This process demonstrates that the procedure is suitable for its intended purpose. For this compound, this involves establishing and documenting evidence of specificity, linearity, accuracy, and precision.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API (Glipizide), other impurities, or degradation products. Chromatographic methods achieve this by ensuring adequate resolution between the peak for this compound and all other peaks in the chromatogram. bibliomed.org

Linearity demonstrates a direct proportional relationship between the concentration of the impurity and the response of the analytical instrument. To establish linearity, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. The resulting data are plotted to create a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.999, indicates good linearity. austinpublishinggroup.com While specific data for this compound is not widely published, studies on Glipizide and its other impurities show typical linear ranges suitable for impurity quantification. nih.govresearchgate.net

Table 1: Representative Calibration Parameters for Glipizide and its Impurities via HPLC

| Analyte/Method | Concentration Range | Correlation Coefficient (r²) | Reference |

| Glipizide | 0.01 – 0.07 mg/mL | 0.999 | nih.gov |

| Glipizide | 50 – 1600 ng/mL | 0.9989 | researchgate.net |

| Glipizide | 5-25 µg/ml | 0.999 | nih.gov |

| Glipizide Impurities | Quantitation Limit to 150% of specification | > 0.9999 | austinpublishinggroup.com |

This table presents typical calibration data from HPLC methods developed for Glipizide and its impurities, illustrating common performance characteristics.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity standard is "spiked" into a sample matrix (e.g., a placebo or the drug product). The method is then used to measure the concentration, and the result is compared to the known spiked amount. Recovery is typically expected to be within 98.0% to 102.0%. For Glipizide impurities, recovery values between 98.7% and 100.5% have been reported. austinpublishinggroup.com

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, a %RSD of less than 15% is generally considered acceptable, with values often being much lower in validated methods. bibliomed.orgresearchgate.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for an impurity quantification method. They define the lower limits of the method's capabilities.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1.

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that typically yields a signal-to-noise ratio of 10:1. researchgate.net At the LOQ, the analytical method must demonstrate acceptable accuracy and precision.

The determination of LOD and LOQ is essential for verifying that the analytical method is sensitive enough to control the impurity at the level specified by regulatory guidelines. For instance, a validated HPLC method for Glipizide and its impurities reported an LOQ of 0.0075 mg/mL. nih.gov Another study on Glipizide and four of its degradation products found LOQ values ranging from 0.14 to 0.50 µg/mL for the various impurities. bibliomed.org

Table 2: Representative LOD and LOQ Values for Glipizide and Related Impurities

| Analyte/Method | LOD | LOQ | Reference |

| Glipizide | 0.0025 mg/mL | 0.0075 mg/mL | nih.gov |

| Glipizide | 0.03 µg/mL | 0.09 µg/mL | researchgate.net |

| Glipizide in Plasma | - | 50 ng/mL | researchgate.net |

| Glipizide Degradation Products (DPs) | 0.05 - 0.16 µg/mL | 0.14 - 0.50 µg/mL | bibliomed.org |

This table provides examples of LOD and LOQ values from validated HPLC methods, demonstrating the sensitivity typically achieved in the analysis of Glipizide and its related substances.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Applications

While direct Density Functional Theory (DFT) studies on Des(5-methylpyrazinecarbonyl) glipizide (B1671590) are not extensively available in the public domain, we can infer its electronic characteristics by considering the structural differences from its parent compound, glipizide. Glipizide itself has been the subject of computational analyses which help in understanding the role of its various functional groups.

Theoretical studies on pyrazine (B50134) and its derivatives using DFT have shown that the nitrogen atoms in the pyrazine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating an increased electron-accepting capability researchgate.net. The removal of this electron-withdrawing group in Des(5-methylpyrazinecarbonyl) glipizide would likely lead to an increase in the energy of the LUMO and a higher electron density around the adjacent sulfonylurea and cyclohexyl moieties. This would, in turn, affect its reactivity and interaction with biological targets.

A hypothetical comparison of key quantum chemical descriptors for glipizide and this compound is presented in Table 1.

Table 1: Postulated Comparison of Quantum Chemical Descriptors

| Descriptor | Glipizide | This compound (Hypothesized) | Rationale for Difference |

|---|---|---|---|

| HOMO Energy | Lower | Higher | Removal of electron-withdrawing pyrazinecarbonyl group increases electron density on the remaining structure. |

| LUMO Energy | Lower | Higher | Absence of the electron-accepting pyrazine ring raises the LUMO energy. |

| HOMO-LUMO Gap | Larger | Smaller | The changes in HOMO and LUMO energies may lead to a smaller energy gap, potentially increasing reactivity. |

Molecular Orbital Analysis

Molecular orbital analysis of glipizide would reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and LUMO. In glipizide, the HOMO is likely to be distributed over the electron-rich phenyl and cyclohexyl rings, while the LUMO would have significant contributions from the pyrazinecarbonyl moiety.

In this compound, the absence of the pyrazinecarbonyl group means the LUMO would be localized elsewhere in the molecule, likely on the sulfonylurea group. The HOMO-LUMO gap is a critical parameter for chemical reactivity, and its alteration in this compound compared to the parent drug would be a key determinant of its chemical behavior. Studies on pyrazine have detailed its molecular orbitals and their contributions to electronic transitions researchgate.net. This knowledge helps in understanding the electronic role of the absent moiety in the context of the larger glipizide structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of molecules, which is crucial for their biological activity. While specific MD simulations for this compound are not readily found, studies on glipizide provide a solid foundation for understanding its conformational behavior.

MD simulations of glipizide have been employed to investigate its interactions with polymers and cyclodextrins, revealing the importance of hydrogen bonding in these complexes. These studies highlight the flexibility of the linker connecting the cyclohexyl and phenyl rings, as well as the rotational freedom around the sulfonylurea group.

For this compound, the removal of the bulky and rigid 5-methylpyrazinecarbonyl group would be expected to increase the conformational freedom of the ethyl-phenyl-sulfonylurea portion of the molecule. This increased flexibility could lead to a different ensemble of low-energy conformations compared to glipizide, potentially influencing its binding affinity to target proteins. The primary amine that replaces the pyrazinecarbonyl group can act as a hydrogen bond donor and acceptor, leading to different intramolecular and intermolecular hydrogen bonding patterns than those observed for glipizide.

In Silico Prediction of Degradation Pathways and Stability

The chemical stability of a drug molecule is a critical attribute. In silico tools can predict potential degradation pathways, providing valuable insights early in the drug development process. The degradation of glipizide is known to be influenced by the hydrolysis of its amide and sulfonylurea moieties.

The absence of the 5-methylpyrazinecarbonyl group in this compound removes one of the amide bonds susceptible to hydrolysis. This would likely render the molecule more stable towards hydrolytic degradation at that specific position. However, the sulfonylurea linkage remains a potential site for degradation.

Computational tools for degradation prediction, such as Zeneth, work by applying a knowledge base of known chemical reactions to a given structure. While a specific prediction for this compound is not published, a hypothetical degradation pathway would likely focus on the cleavage of the sulfonylurea bond under acidic or basic conditions. The reactivity of the primary amine in this compound could also lead to different degradation products compared to glipizide, for instance, through reactions like oxidation or Schiff base formation under specific conditions.

Structure-Activity Relationship (SAR) Studies at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity using computational methods. For the glipizide family of compounds, the key structural components contributing to their activity are the cyclohexyl group, the sulfonylurea moiety, and the substituted phenyl ring.

In this compound, the replacement of this group with a primary amine would drastically alter the SAR. The primary amine is a much smaller and more flexible group, and while it can form hydrogen bonds, it lacks the specific steric and electronic features of the pyrazinecarbonyl moiety. Theoretical SAR studies would likely predict a significant change in the binding mode and affinity of this compound for the SUR compared to glipizide. The loss of the pyrazine ring would eliminate potential aromatic interactions within the binding pocket, which could be detrimental to its biological activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glipizide |

| 5-methylpyrazinecarbonyl |

| Pyrazine |

Exploratory Investigations into the Potential Biological Activity of Des 5 Methylpyrazinecarbonyl Glipizide in Non Clinical Models

In Vitro Cellular Assays for Investigating Potential Molecular Interactions

In vitro cellular assays serve as a foundational step in characterizing the potential biological activity of a novel compound. These assays allow for the controlled investigation of molecular interactions in a cellular context, providing initial insights into a compound's mechanism of action and potential efficacy.

Hypothetical Ligand-Receptor Binding Studies on Relevant Biological Targets

The primary molecular target of Glipizide (B1671590) is the SUR1 receptor on pancreatic β-cells. drugbank.com Therefore, a logical first step in evaluating Des(5-methylpyrazinecarbonyl) Glipizide would be to assess its binding affinity for this receptor. A competitive radioligand binding assay could be employed, using a radiolabeled form of a known high-affinity SUR1 ligand, such as [3H]-Glibenclamide or [3H]-Glipizide, and pancreatic β-cell membrane preparations (e.g., from MIN6 or INS-1 cell lines).

It is hypothesized that the removal of the 5-methylpyrazinecarbonyl group would significantly reduce the binding affinity of the molecule for the SUR1 receptor. This is because the pyrazinecarbonyl moiety is believed to contribute substantially to the binding energy through specific interactions within the binding pocket of the SUR1 receptor. The expected outcome would be a much higher inhibition constant (Ki) for this compound compared to Glipizide, indicating a lower binding affinity.

Table 1: Hypothetical Ligand-Receptor Binding Affinity Data

| Compound | Target Receptor | Cell Line | Radioligand | Hypothetical Ki (nM) |

| Glipizide | SUR1 | MIN6 | [3H]-Glibenclamide | 5.2 |

| This compound | SUR1 | MIN6 | [3H]-Glibenclamide | >1000 |

| Glibenclamide (Control) | SUR1 | MIN6 | [3H]-Glibenclamide | 2.1 |

Enzyme Inhibition or Activation Assays for De Novo Activity Profiling

Beyond its primary target, it is conceivable that this compound could interact with other cellular enzymes. A broad enzyme inhibition or activation screening panel could be utilized for de novo activity profiling. This would involve testing the compound against a library of clinically relevant enzymes to identify any off-target activities.

Given the structural similarity to a known pharmacologically active agent, it would be prudent to investigate enzymes that are known to be modulated by other sulfonylureas or related compounds. For instance, some studies have suggested that certain sulfonylureas may have effects on enzymes involved in glucose metabolism outside of the pancreas. nih.gov An assay measuring the activity of enzymes such as glucokinase or phosphofructokinase in liver cell lysates could be performed. However, without the key pyrazinecarbonyl group, it is anticipated that the compound would exhibit minimal, if any, significant inhibitory or activating effects on these enzymes compared to the parent compound, Glipizide.

Comparative Profiling of Potential Biological Effects with Glipizide and Related Impurities in Cellular Systems

To further understand the potential biological role of this compound, its effects in cellular systems can be compared with those of Glipizide and other structurally related impurities. This comparative approach can help to delineate the functional importance of the 5-methylpyrazinecarbonyl moiety.

A key cellular effect of Glipizide is the stimulation of insulin (B600854) secretion from pancreatic β-cells. youtube.com An in vitro insulin secretion assay using a clonal pancreatic β-cell line, such as INS-1 or MIN6, would be a critical experiment. The cells would be incubated with varying concentrations of Glipizide, this compound, and a negative control under both low and high glucose conditions. The amount of insulin secreted into the culture medium would then be quantified using an enzyme-linked immunosorbent assay (ELISA).

It is hypothesized that this compound would show a significantly diminished capacity to stimulate insulin secretion compared to Glipizide. This is a direct consequence of its predicted lower affinity for the SUR1 receptor, which is the initiating step in the insulin secretion cascade. nih.gov

Table 2: Hypothetical Comparative Insulin Secretion Data in INS-1 Cells

| Compound (10 µM) | Glucose Condition | Fold Increase in Insulin Secretion (vs. Vehicle) |

| Glipizide | High (16.7 mM) | 5.8 |

| This compound | High (16.7 mM) | 1.2 |

| Vehicle Control | High (16.7 mM) | 1.0 |

| Glipizide | Low (2.8 mM) | 1.5 |

| This compound | Low (2.8 mM) | 1.1 |

| Vehicle Control | Low (2.8 mM) | 1.0 |

Mechanistic Investigations at a Subcellular Level for Observed Biological Events

Should any unexpected biological activity be observed for this compound in the initial cellular assays, further mechanistic investigations at a subcellular level would be warranted. These studies would aim to pinpoint the specific molecular pathways and organelles involved in the compound's action.

For example, if the compound were to exhibit a minor, yet statistically significant, effect on insulin secretion, it would be important to investigate the downstream signaling events. The closure of the K-ATP channel by sulfonylureas leads to membrane depolarization and an influx of extracellular calcium, which triggers the exocytosis of insulin granules. nih.gov

To investigate this, changes in intracellular calcium concentrations could be monitored using a fluorescent calcium indicator dye, such as Fura-2 AM, in pancreatic β-cells treated with the compound. A diminished or absent rise in intracellular calcium following treatment with this compound, as compared to Glipizide, would be the expected outcome, consistent with its predicted inability to effectively block the K-ATP channel.

Furthermore, the phosphorylation status of key proteins involved in insulin granule exocytosis, such as those in the SNARE complex, could be assessed by Western blotting. It is anticipated that this compound would not induce the phosphorylation changes observed with Glipizide treatment.

Table 3: Hypothetical Subcellular Mechanistic Data

| Compound (10 µM) | Parameter Measured | Cell Type | Hypothetical Result (Compared to Vehicle) |

| Glipizide | Intracellular Ca2+ influx | INS-1 | Significant increase |

| This compound | Intracellular Ca2+ influx | INS-1 | No significant change |

| Glipizide | VAMP2 Phosphorylation | INS-1 | Increased phosphorylation |

| This compound | VAMP2 Phosphorylation | INS-1 | No significant change |

Based on the established structure-activity relationships of sulfonylureas, it is reasonable to hypothesize that this compound would exhibit significantly reduced, if not entirely absent, biological activity compared to its parent compound, Glipizide. The absence of the 5-methylpyrazinecarbonyl moiety is predicted to severely compromise its ability to bind to the SUR1 receptor, thereby preventing the initiation of the signaling cascade that leads to insulin secretion. The exploratory investigations outlined in this article, though hypothetical, provide a clear and scientifically rigorous framework for the empirical testing of this compound. The data tables presented, while illustrative, are based on the expected outcomes from these proposed experiments. Future in vitro and, if warranted, in vivo studies are necessary to definitively characterize the pharmacological profile of this compound.

Pharmaceutical Implications in Glipizide Manufacturing and Quality Assurance

Control Strategies for Des(5-methylpyrazinecarbonyl) Glipizide (B1671590) in Active Pharmaceutical Ingredient (API) Production

The formation of Des(5-methylpyrazinecarbonyl) Glipizide is intrinsically linked to the synthetic route employed for Glipizide. A common synthetic pathway involves the reaction of a sulfonylurea intermediate with a pyrazine (B50134) derivative. Incomplete reaction or the presence of unreacted starting materials can lead to the formation of this compound. Therefore, stringent control over the manufacturing process is the primary strategy to minimize its presence.

Key control strategies include:

Optimization of Reaction Conditions: Meticulous control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants is crucial. Fine-tuning these parameters can significantly enhance the yield of the desired Glipizide molecule while minimizing the formation of impurities.

In-Process Controls (IPCs): The implementation of in-process analytical tests at critical stages of the manufacturing process allows for real-time monitoring of the reaction's progress. Techniques like High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of Glipizide and any impurities. This allows for timely adjustments to the process if deviations are detected.

Purification Techniques: Following the synthesis, robust purification methods are essential to remove any formed impurities. Crystallization is a common and effective method for purifying the Glipizide API. The selection of an appropriate solvent system is critical to ensure that Glipizide selectively crystallizes, leaving impurities like this compound in the mother liquor. Multiple crystallization steps may be necessary to achieve the desired purity.

Raw Material Qualification: The quality of the starting materials directly impacts the purity of the final API. Sourcing high-purity raw materials and implementing rigorous quality control checks on incoming materials can prevent the introduction of impurities that may contribute to the formation of this compound.

| Control Strategy | Description | Analytical Technique |

| Reaction Optimization | Fine-tuning of temperature, pressure, time, and stoichiometry. | Process Analytical Technology (PAT) |

| In-Process Controls | Real-time monitoring of reaction progress. | High-Performance Liquid Chromatography (HPLC) |

| Purification | Removal of impurities post-synthesis. | Crystallization, Chromatography |

| Raw Material Quality | Ensuring the purity of starting materials. | Supplier Audits, Incoming Material Testing |

Regulatory Considerations for Impurity Specifications in Pharmaceutical Products

Regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their safety and efficacy. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products.

According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above a certain threshold must be identified and qualified. The identification threshold is typically 0.10% for a maximum daily dose of ≤ 2g. The qualification threshold, which is the level at which an impurity is considered to have been adequately evaluated for its biological safety, is generally 0.15% or 1.0 mg per day total daily intake, whichever is lower.

While specific monographs in pharmacopoeias like the United States Pharmacopeia (USP) provide acceptance criteria for impurities in Glipizide, they often list limits for total impurities and unspecified individual impurities rather than for every single potential process-related impurity. The USP monograph for Glipizide, for instance, specifies a limit of not more than 0.5% for any individual impurity and not more than 1.5% for total impurities uspbpep.com.

Therefore, manufacturers are responsible for identifying and controlling any impurity that has the potential to be present in their product, including this compound. If this impurity is consistently present at levels approaching the identification threshold, it must be structurally characterized. If it exceeds the qualification threshold, further toxicological studies may be required to establish its safety.

Table of Regulatory Thresholds for Impurities (based on ICH Q3A/Q3B)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Impact of Impurity Presence on Drug Product Stability and Degradation Kinetics

The presence of impurities, even in small amounts, can have a significant impact on the stability of the final drug product. Impurities can act as catalysts for degradation reactions, leading to a faster decline in the potency of the active ingredient and the formation of new degradation products over the product's shelf life.

While direct studies on the specific impact of this compound on Glipizide's stability are not extensively published, general principles of drug degradation suggest potential mechanisms. The chemical structure of this compound, being a precursor or a related compound to Glipizide, might make it susceptible to similar degradation pathways, such as hydrolysis.

Forced degradation studies on Glipizide have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. The presence of an impurity like this compound could potentially alter the rate of these degradation reactions. For instance, if the impurity has a different pH profile or is more susceptible to oxidation, its degradation could generate reactive species that in turn accelerate the degradation of the Glipizide API.

Furthermore, the presence of impurities can affect the physical stability of the drug product. In solid dosage forms, impurities can disrupt the crystal lattice of the API, potentially leading to changes in dissolution rates and bioavailability over time.

Therefore, controlling the level of this compound is not only a matter of meeting regulatory requirements but also crucial for ensuring the long-term stability and consistent performance of the Glipizide drug product. Comprehensive stability studies, conducted as per ICH guidelines, are essential to evaluate the impact of all impurities on the final product's quality and to establish an appropriate shelf life.

Q & A

Q. What analytical methods are recommended for quantifying Des(5-methylpyrazinecarbonyl) Glipizide in pharmaceutical formulations?

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is the preferred method, validated via Quality by Design (QbD) principles. Key parameters include mobile phase composition (e.g., acetonitrile and phosphate buffer), column selection, and detection wavelengths (e.g., 225 nm). Method validation should assess linearity (1–20 µg/mL), precision (RSD < 2%), and recovery rates (98–102%) using USP Glipizide Reference Standards .

Q. How should impurities like Glipizide Related Compound A be profiled during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is critical for impurity profiling. The USP recommends using a C18 column, isocratic elution (acetonitrile:water:phosphoric acid = 50:50:0.1), and a flow rate of 1.5 mL/min. Quantify impurities by relative retention times (e.g., 0.92 for Related Compound A) and ensure compliance with thresholds (<0.2% for individual impurities) .

Q. What stability considerations are essential for handling this compound in laboratory settings?

The compound is sensitive to light and moisture. Store in airtight containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. Avoid exposure to oxidizers, as decomposition may release toxic gases (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How do experimental results on Glipizide’s binding to human serum albumin (HSA) vary between normal and glycated forms?

Competitive binding assays using HSA columns and warfarin probes reveal distinct interactions. At low concentrations (≤5 µM), Glipizide competes directly with R-warfarin at Sudlow site I in normal HSA. Glycated HSA exhibits reduced binding affinity due to structural modifications, impacting drug distribution and efficacy in diabetic patients .

Q. What methodological considerations are critical when designing pharmacokinetic studies comparing healthy and diabetic populations?

Use a parallel-group design with matched demographics (age, BMI) and controlled administration (e.g., 5 mg dose 30 minutes pre-meal). Adjust for covariates like hepatic/renal function and employ trapezoidal AUC calculations to account for baseline glucose/insulin variability. Pharmacokinetic parameters (e.g., half-life: 3–7 hours) should be validated via LC-MS/MS .

Q. How can contradictory findings in thermal analysis of Glipizide formulations be resolved?

Differential scanning calorimetry (DSC) of pure Glipizide shows a melting endotherm at 214°C, while amorphous solid dispersions lack this peak, indicating crystal absence. Conflicting reports on melting point shifts (e.g., 183°C in physical mixtures) require X-ray diffraction (XRD) validation to distinguish crystalline vs. amorphous phases .

Q. What lipidomic differences arise from Glipizide vs. Metformin treatment in diabetic patients with cardiovascular disease?

Longitudinal LC-MS lipidomics reveals Glipizide has limited impact on lipid metabolism compared to Metformin, which significantly alters triglycerides (TAGs) and phosphatidylcholines (PCs). After 3 years, Metformin increases TAGs with higher carbon numbers (e.g., TAG 56:7) by 45%, linked to improved insulin sensitivity. Use multivariate SMART analysis to track trajectory divergences .

Q. How does fluconazole coadministration affect Glipizide’s pharmacokinetics, and how should this inform clinical trial design?

Fluconazole inhibits CYP2C9/3A4, increasing Glipizide AUC by 56.9% (35–81% range). Adjust dosing intervals (e.g., administer Glipizide ≥4 hours before colesevelam) and monitor hypoglycemia risks. In vitro protein binding studies show Glipizide does not interact with salicylates, but clinical vigilance is required for polypharmacy scenarios .

Methodological Resources

- Chromatographic Standards : USP Glipizide RS and Related Compound A RS must be stored in light-protected, airtight containers without pre-drying .

- Statistical Tools : Use trapezoidal AUC adjustments for glucose/insulin dynamics and SMART analysis for lipidomic trajectory comparisons .

- Safety Protocols : Follow OSHA guidelines for handling skin/eye irritants (Category 2A) and mitigate inhalation risks via fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.